molecular formula C6H4FNO3 B595449 5-Fluoro-6-hydroxynicotinic acid CAS No. 1526-16-5

5-Fluoro-6-hydroxynicotinic acid

Cat. No.: B595449
CAS No.: 1526-16-5
M. Wt: 157.1
InChI Key: IEXXBKVOINSOFC-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxynicotinic acid: is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. This compound has the molecular formula C6H4FNO3 and a molecular weight of 157.1 g/mol . It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is known for its role as a building block in the synthesis of antiviral agents such as Favipiravir .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxynicotinic acid typically involves the fluorination of 6-hydroxynicotinic acid. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Comparison with Similar Compounds

  • 5-Chloro-6-hydroxynicotinic acid
  • 6-Hydroxynicotinic acid
  • 5-Fluoro-3-hydroxynicotinic acid

Comparison: 5-Fluoro-6-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 5-Chloro-6-hydroxynicotinic acid, the fluorine atom in this compound provides higher electronegativity, influencing its reactivity and interaction with biological targets . Additionally, the hydroxyl group at the 6-position enhances its solubility and potential for hydrogen bonding, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXXBKVOINSOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526-16-5
Record name 5-fluoro-6-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (0.876 g, 5.12 mmol) in MeOH (33 mL) and water (11 mL), was added lithium hydroxide hydrate (1.074 g, 25.6 mmol). The resulting mixture was then stirred at rt for 5 h. The mixture was concentrated and the pH was adjusted to pH=5 using concentrated HCl. The mixture was then concentrated and dried in vacuo. The resulting residue was dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried. The solid mixture was then purified by silica gel flash column chromatography (30%-100% EtOAc/hexane, then 0%-100% MeOH/DCM) to give the title compound as an off-white solid. MS (ESI, positive ion) m/z: 158 (M+H).
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
1.074 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

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